molecular formula C18H22N2O3S B7702597 N-(p-tolyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide

N-(p-tolyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide

Cat. No. B7702597
M. Wt: 346.4 g/mol
InChI Key: VPFPKSQVBXMZGC-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, commonly known as PTSA, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. PTSA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 369.48 g/mol.

Mechanism of Action

The mechanism of action of PTSA involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. This reaction is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. PTSA binds to the active site of carbonic anhydrase, preventing it from carrying out its normal function.
Biochemical and Physiological Effects
PTSA has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. PTSA has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, PTSA has been found to have antitumor activity, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTSA is its ease of synthesis. PTSA can be synthesized using standard laboratory techniques and is relatively inexpensive. In addition, PTSA has been shown to have a high degree of selectivity for carbonic anhydrase, making it a useful tool for studying the enzyme's function. However, one limitation of PTSA is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain applications.

Future Directions

There are a number of future directions for research on PTSA. One area of interest is the development of more potent carbonic anhydrase inhibitors based on the PTSA scaffold. Another area of interest is the development of PTSA derivatives with improved pharmacokinetic properties. Finally, PTSA may have potential applications in other areas of research, such as the study of ion transport and acid-base balance.

Synthesis Methods

The synthesis of PTSA involves the reaction of p-toluenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with acetamide to yield PTSA. The synthesis of PTSA is relatively simple and can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

PTSA has been shown to have potential applications in scientific research. One of the main areas of interest is in the development of new drugs. PTSA has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a variety of physiological processes. This inhibition has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(4-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-5-7-16(8-6-12)20-17(21)11-19-24(22,23)18-14(3)9-13(2)10-15(18)4/h5-10,19H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFPKSQVBXMZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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